molecular formula C16H11ClN4O3S B11671904 3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer: B11671904
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: CGKLDQHSTKIMRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide moiety linked to a thiadiazole ring, which is further substituted with a 4-nitrobenzyl group and a chlorine atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. The starting materials often include 4-nitrobenzyl chloride, 2-amino-1,3,4-thiadiazole, and 3-chlorobenzoyl chloride. The synthesis can be broken down into the following steps:

    Formation of 5-(4-nitrobenzyl)-1,3,4-thiadiazole: This step involves the reaction of 4-nitrobenzyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The resulting 5-(4-nitrobenzyl)-1,3,4-thiadiazole is then reacted with 3-chlorobenzoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: Formation of 3-chloro-N-[5-(4-aminobenzyl)-1,3,4-thiadiazol-2-yl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring and benzamide moiety may also contribute to the compound’s activity by interacting with enzymes or receptors involved in key biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-chloro-N-(4-chlorophenyl)benzamide: Similar structure but lacks the thiadiazole ring and nitrobenzyl group.

    N-(4-nitrobenzyl)-1,3,4-thiadiazol-2-amine: Contains the thiadiazole ring and nitrobenzyl group but lacks the benzamide moiety.

Uniqueness

3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of its structural features, including the benzamide moiety, thiadiazole ring, nitrobenzyl group, and chlorine atom

Eigenschaften

Molekularformel

C16H11ClN4O3S

Molekulargewicht

374.8 g/mol

IUPAC-Name

3-chloro-N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H11ClN4O3S/c17-12-3-1-2-11(9-12)15(22)18-16-20-19-14(25-16)8-10-4-6-13(7-5-10)21(23)24/h1-7,9H,8H2,(H,18,20,22)

InChI-Schlüssel

CGKLDQHSTKIMRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.